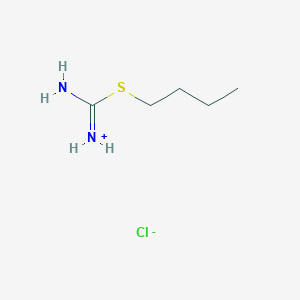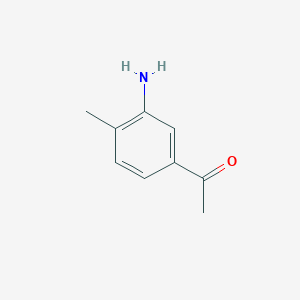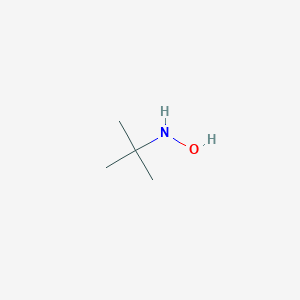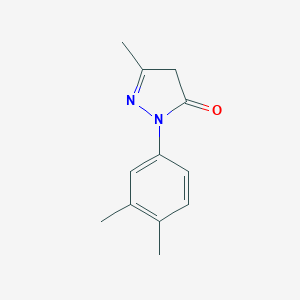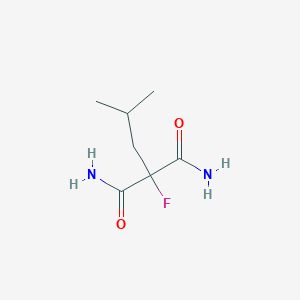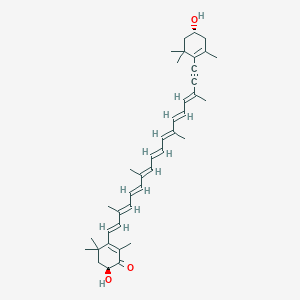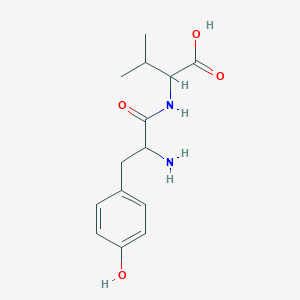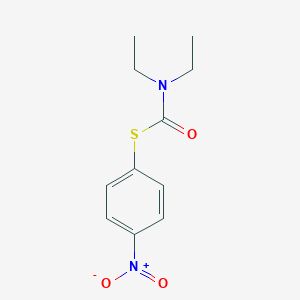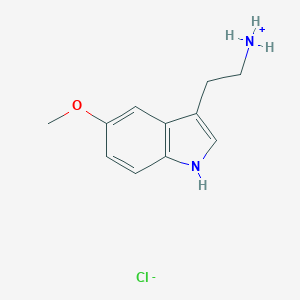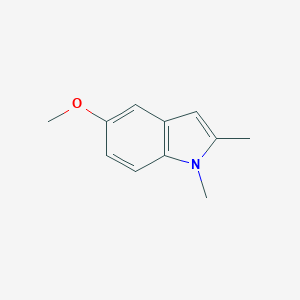
5-Metoxi-1,2-dimetil-1H-indol
Descripción general
Descripción
5-Methoxy-1,2-dimethyl-1H-indole is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in various bioactive molecules, making it an important target for synthetic and medicinal chemistry .
Aplicaciones Científicas De Investigación
5-Methoxy-1,2-dimethyl-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
5-Methoxy-1,2-dimethyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .
Mode of Action
It is known that indole derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Biochemical Pathways
Indole derivatives, including 5-Methoxy-1,2-dimethyl-1H-indole, can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may play a role in similar biochemical pathways.
Pharmacokinetics
The lipophilicity and water solubility of indole derivatives can impact their bioavailability
Result of Action
The molecular and cellular effects of 5-Methoxy-1,2-dimethyl-1H-indole’s action are likely diverse due to its interaction with multiple targets. For example, some indole derivatives have been shown to have antiviral activity, with inhibitory activity against influenza A . Other derivatives have shown anti-inflammatory and analgesic activities . .
Análisis Bioquímico
Biochemical Properties
5-Methoxy-1,2-dimethyl-1H-indole has been found to interact with multiple receptors, making it useful in developing new derivatives
Cellular Effects
5-Methoxy-1,2-dimethyl-1H-indole has been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Methoxy-1,2-dimethyl-1H-indole can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind with high affinity to multiple receptors , which could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-dimethyl-1H-indole can be achieved through several methods. One common approach involves the reaction of 5-methoxyindole with methylating agents under basic conditions. For example, 5-methoxyindole can be treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 5-methoxy-1-(phenylsulfonyl)indole .
Industrial Production Methods
Industrial production methods for 5-Methoxy-1,2-dimethyl-1H-indole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1,2-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include indole-2,3-diones, indoline derivatives, and various substituted indoles .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxyindole
- 5-Methoxy-2-methylindole
- 5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)indole-4,7-dione
Uniqueness
5-Methoxy-1,2-dimethyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
5-methoxy-1,2-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-6-9-7-10(13-3)4-5-11(9)12(8)2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODAUNMFUIXBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344908 | |
| Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17591-06-9 | |
| Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Methoxy-1,2-dimethylindole in the development of new materials?
A: 5-Methoxy-1,2-dimethylindole plays a crucial role as a building block in synthesizing dihetarylethenes, a class of organic compounds known for their photochromic properties []. Photochromic materials reversibly change color upon exposure to light, making them highly interesting for applications like photochromic lenses, optical data storage, and molecular switches.
Q2: How does the structure of 5-Methoxy-1,2-dimethylindole contribute to the photochromic properties of the dihetarylethenes?
A: While the abstract doesn't delve into specific structural details, it's important to note that dihetarylethenes typically consist of two heterocyclic rings linked by an alkene bridge. The researchers synthesized asymmetric dihetarylethenes using 5-Methoxy-1,2-dimethylindole as one of the heterocyclic units []. The specific arrangement and electronic properties of these units, including 5-Methoxy-1,2-dimethylindole, influence the molecule's ability to undergo light-induced isomerization, leading to the observed photochromic behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


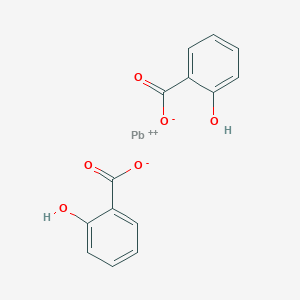
![4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B99370.png)
